Due to the absence of information in scientific databases like PubChem [], SciFinder [], and Google Scholar, it is difficult to determine its specific research applications.
The structure of the molecule suggests some potential areas for future research. The presence of functional groups like aniline and carbamate suggest it could be investigated for:
Ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate, commonly referred to as Amelubant, is a synthetic compound with the molecular formula and a molecular weight of 538.6 g/mol. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its biological activity and potential therapeutic applications. The IUPAC name reflects its intricate composition, highlighting the presence of an ethyl carbamate moiety and various phenolic components.
Amelubant primarily undergoes hydrolysis and metabolic transformations. As a prodrug, it is metabolized by ubiquitous esterases into active metabolites such as BIIL 260 and BIIL 315.14, which interact with Leukotriene B4 receptors. The primary reaction involves the cleavage of the carbamate bond, releasing the active components that exert biological effects.
Amelubant acts as a long-acting oral antagonist of the Leukotriene B4 receptor, which plays a critical role in mediating inflammatory responses. By inhibiting these receptors, Amelubant reduces the chemotactic response of immune cells, thereby mitigating inflammation and potentially providing therapeutic benefits in conditions characterized by excessive leukotriene activity, such as asthma and other inflammatory diseases.
The synthesis of Amelubant involves several key steps:
Amelubant is primarily investigated for its potential use in treating inflammatory conditions due to its action on leukotriene receptors. Its applications include:
Studies on Amelubant's interactions focus on its pharmacokinetics and pharmacodynamics, particularly how it interacts with leukotriene receptors. The compound's ability to modulate immune responses makes it a candidate for further exploration in clinical settings.
Amelubant shares structural similarities with other compounds that target leukotriene pathways or exhibit anti-inflammatory properties. Here are some notable comparisons:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Zafirlukast | Moderate | Leukotriene receptor antagonist | Oral bioavailability |
| Montelukast | Moderate | Selective leukotriene receptor antagonist | Widely used for asthma management |
| BIIL 284 | High | Long-acting leukotriene receptor antagonist | Directly derived from Amelubant |